N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide
Description
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide is a complex organic compound that belongs to the class of quinoline derivatives
Properties
IUPAC Name |
N-(2-methoxyphenyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O5/c1-16-7-12-21-18(13-16)14-19(24(29)26-21)15-27(22-5-3-4-6-23(22)33-2)25(30)17-8-10-20(11-9-17)28(31)32/h3-14H,15H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBOUAUJGAXGHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3OC)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Functionalization of the Quinoline Core: The 2-hydroxy-6-methyl group is introduced through selective alkylation and hydroxylation reactions.
Attachment of the Benzamide Group: The benzamide group is introduced via an amide coupling reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Introduction of the Nitro Group: The nitro group is introduced through nitration, using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methyl groups on the quinoline core.
Reduction: The nitro group can be reduced to an amine group under suitable conditions, such as using hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to deprotonate the hydroxy group, facilitating nucleophilic substitution.
Major Products
Oxidation: Products may include quinoline derivatives with additional carbonyl or carboxyl groups.
Reduction: The primary product would be the corresponding amine derivative.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, quinoline derivatives are known for their antimicrobial and anticancer properties. This compound could be investigated for similar activities, potentially serving as a lead compound in drug discovery.
Medicine
In medicine, the compound’s structure suggests potential applications as a therapeutic agent. Its ability to interact with biological targets could make it useful in the treatment of diseases such as cancer, infections, and inflammatory conditions.
Industry
Industrially, the compound could be used in the development of dyes, pigments, and other specialty chemicals. Its unique structure may impart desirable properties to these products, such as enhanced stability or specific reactivity.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The quinoline core is known to intercalate with DNA, potentially disrupting replication and transcription processes. The nitro group could undergo bioreduction, generating reactive intermediates that damage cellular components.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
Chloroquine: A well-known antimalarial drug that also contains a quinoline core.
Nitrobenzamide Derivatives: Compounds with similar structures that may exhibit comparable biological activities.
Uniqueness
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a quinoline core and a nitrobenzamide group allows for a wide range of interactions and reactivities, making it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
